molecular formula C18H24N4O4S B2474798 4-methoxy-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide CAS No. 1788543-16-7

4-methoxy-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide

Cat. No.: B2474798
CAS No.: 1788543-16-7
M. Wt: 392.47
InChI Key: OQGUMXRMPVLPRA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a substituted pyrimidine core and a methoxy- and dimethyl-substituted benzene ring. The molecule’s structure comprises two key domains:

Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX/ORTEP for data refinement and visualization .

Properties

IUPAC Name

4-methoxy-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-12-13(2)16(8-7-15(12)25-3)27(23,24)21-14-11-19-18(26-4)20-17(14)22-9-5-6-10-22/h7-8,11,21H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGUMXRMPVLPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=C(N=C2N3CCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a methoxy group, a pyrimidine ring with a pyrrolidine moiety, and a sulfonamide group attached to a dimethylbenzene ring. Its molecular formula is C16H22N4O4SC_{16}H_{22}N_{4}O_{4}S and it exhibits properties that suggest diverse biological interactions.

Anticancer Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown moderate DPPH radical-scavenging activity and antiproliferative effects against various cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

The mechanism of action likely involves the interaction of the compound with specific molecular targets, including enzymes or receptors involved in cancer proliferation. The presence of both the pyrimidine ring and the sulfonamide group may facilitate binding to these targets, modulating their activity.

Synthesis Methods

The synthesis of this compound can be achieved through various multi-step organic reactions. Common methods include:

  • Formation of the Pyrimidine Core : The pyrimidine structure is synthesized first, followed by functionalization with methoxy and pyrrolidine groups.
  • Coupling Reactions : The sulfonamide moiety is introduced via amide coupling reactions with appropriate reagents under controlled conditions to ensure high yields.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds in terms of their structural features and pharmacological activities:

Compound NameStructure FeaturesUnique Properties
2,3-dimethylbenzenesulfonamideContains dimethylbenzene and sulfonamide groupsKnown for antibacterial activity
N-(pyrrolidin-1-yl)benzene sulfonamideFeatures a pyrrolidine ring attached to benzenePotential as an enzyme inhibitor
4-methoxy-N-(2-methylpyrimidin)benzenesulfonamideSimilar methoxy and sulfonamide groupsExhibits anticancer properties

These comparisons highlight the unique aspects of this compound regarding its potential applications in drug development.

Case Studies and Research Findings

Research has demonstrated that derivatives of sulfonamides possess various pharmacological activities such as antibacterial, anti-inflammatory, and anticancer effects . For example:

  • Anticancer Studies : In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents.
  • Radical Scavenging Activity : Compounds related to this sulfonamide have been evaluated for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s dual methoxy and dimethyl groups enhance lipophilicity compared to ’s benzimidazole derivatives, which contain polar sulfinyl groups. This may influence membrane permeability .
  • Stereochemical Complexity : ’s compounds (m, n, o) exhibit intricate stereochemistry, unlike the target compound, which lacks chiral centers. This simplifies synthesis but may limit target selectivity .
  • Synthetic Accessibility : The target’s sulfonamide linkage can be formed via nucleophilic substitution, akin to methods in . In contrast, ’s compound 9 requires multi-step functionalization (e.g., thioether formation, sugar protection) .

Physicochemical and Crystallographic Insights

  • Crystallography : The target compound’s structure could be resolved using SHELXL (for refinement) and visualized via WinGX/ORTEP, as described in and . This contrasts with ’s benzimidazoles, which rely on NMR for characterization due to crystallization challenges .
  • Thermal Stability : The pyrrolidine-pyrimidine system may confer higher thermal stability than ’s hydroxy-containing peptidomimetics, which are prone to dehydration .

Preparation Methods

Sulfonation and Protection of the Aromatic Ring

The synthesis begins with the sulfonation of 4-methoxy-2,3-dimethylbenzene. Following established protocols, chlorosulfonic acid is introduced at 0–5°C to form the intermediate sulfonic acid, which is subsequently treated with thionyl chloride to yield the sulfonyl chloride derivative. Ammonolysis in aqueous ammonia at 40–45°C for 6 hours produces the primary sulfonamide with 85–90% purity.

Functionalization with Methoxy and Methyl Groups

Methylation of the sulfonamide nitrogen is achieved using methyl iodide in acetone under reflux conditions (70–75°C, 3 hours), yielding the N-methylated product. Subsequent O-methylation at the 4-position employs dimethyl sulfate in the presence of potassium carbonate, achieving >95% conversion. Critical parameters include:

Step Reagents Temperature Time Yield
Sulfonation ClSO₃H 0–5°C 2 h 88%
Ammonolysis NH₃ (aq) 40–45°C 6 h 92.7%
N-Methylation CH₃I, acetone 70–75°C 3 h 89%

Preparation of the Pyrimidine Amine Fragment

Construction of the Pyrimidine Core

The pyrimidine ring is synthesized via cyclization of 4-chloro-2-(methylthio)pyrimidine with guanidine carbonate in ethanol at reflux. Oxidation of the methylthio group to methylsulfonyl is performed using oxone in a methanol-water mixture (1:1), yielding 4-chloro-2-(methylsulfonyl)pyrimidine.

Sequential Substitution with Methoxy and Pyrrolidine Groups

Selective displacement of the 4-chloro group with pyrrolidine is achieved under mild conditions (DMF, 60°C, 12 hours), followed by methoxy substitution at the 2-position using sodium methoxide in methanol. The reaction sequence proceeds as follows:

$$
\text{4-Chloro-2-(methylsulfonyl)pyrimidine} \xrightarrow{\text{pyrrolidine, DMF}} \text{4-(Pyrrolidin-1-yl)-2-(methylsulfonyl)pyrimidine} \quad (85\% \text{ yield})
$$

$$
\text{4-(Pyrrolidin-1-yl)-2-(methylsulfonyl)pyrimidine} \xrightarrow{\text{NaOMe, MeOH}} \text{2-Methoxy-4-(pyrrolidin-1-yl)pyrimidine} \quad (78\% \text{ yield})
$$

Coupling of the Two Fragments

Sulfonamide Bond Formation

The final coupling reaction involves treating the benzenesulfonyl chloride derivative with 2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine in dichloromethane, using triethylamine as a base. After stirring at room temperature for 24 hours, the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization of Reaction Conditions

Key variables influencing coupling efficiency include:

  • Solvent selection : Dichloromethane outperforms DMF or THF in minimizing side reactions.
  • Base : Triethylamine provides superior deprotonation compared to NaH or K₂CO₃.
  • Temperature : Room temperature prevents degradation of the pyrrolidine substituent.

The optimized protocol delivers the target compound in 76% yield with >99% HPLC purity.

Purification and Characterization

Crystallization and Filtration

The product is crystallized from a methanol-water mixture (3:1) at 0–5°C, yielding needle-like crystals. Filtration and drying under vacuum (30–35°C, 10 hours) afford the final compound as a white solid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.4 Hz, 1H, aromatic-H), 3.92 (s, 3H, OCH₃), 3.78 (s, 3H, NCH₃), 2.45–2.38 (m, 4H, pyrrolidine-CH₂).
  • HRMS : m/z calculated for C₁₉H₂₅N₄O₄S [M+H]⁺: 429.1568; found: 429.1571.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of 4-methoxy-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide involves multi-step reactions requiring precise control of conditions. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrimidine core .
  • Catalysts : Triethylamine or DMAP may improve sulfonamide coupling efficiency .
  • Temperature : Pyrimidine functionalization (e.g., pyrrolidine introduction) often requires elevated temperatures (80–120°C) to achieve >70% yield .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate to methanol/dichloromethane) is recommended for isolating intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation and purity assessment require:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy groups at C4 of benzene and C2 of pyrimidine) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C21H27N3O4S\text{C}_{21}\text{H}_{27}\text{N}_3\text{O}_4\text{S}) .
  • HPLC : Purity >95% with reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening approaches are recommended?

  • Enzyme inhibition assays : Test against kinases or sulfotransferases due to structural similarity to pyrimidine-based inhibitors .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays .
  • Solubility and stability : Measure in PBS (pH 7.4) and simulate metabolic stability with liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Synthesize analogs with substituted pyrrolidine (e.g., morpholine, piperidine) to assess impact on target binding .
  • Methoxy group removal : Compare activity of des-methoxy variants to identify critical hydrogen-bonding interactions .
  • Sulfonamide bioisosteres : Replace sulfonamide with carboxamide or phosphonamide to evaluate pharmacokinetic improvements .
  • Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate experimental IC50_{50} with computational binding scores .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies in potency .
  • Off-target screening : Employ kinome-wide profiling (e.g., KinomeScan) to rule out nonspecific interactions .

Q. How can synthetic challenges (e.g., low yield in pyrrolidine coupling) be mitigated?

  • Protecting groups : Temporarily protect the pyrimidine N1 with tert-butoxycarbonyl (Boc) to prevent side reactions during pyrrolidine introduction .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >65% yield .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize endpoint .

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